

# Spectroscopic data for 3-(Aminomethyl)-2-methyloxolan-3-ol (NMR, IR, MS)

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## Compound of Interest

**Compound Name:** 3-(Aminomethyl)-2-methyloxolan-3-ol

**Cat. No.:** B1528310

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An in-depth analysis of the spectroscopic data for **3-(Aminomethyl)-2-methyloxolan-3-ol** reveals its distinct structural features. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in a structured format with detailed experimental protocols, making it a valuable resource for researchers, scientists, and professionals in drug development.

## Spectroscopic Data Summary

The spectroscopic data for **3-(Aminomethyl)-2-methyloxolan-3-ol** is summarized below. The data is organized into tables for clarity and ease of comparison, providing a detailed look at the compound's molecular structure and functional groups.

## Mass Spectrometry (MS) Data

The mass spectrometry data provides insights into the molecular weight and fragmentation pattern of the molecule.

Parameter	Value
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>
Molecular Weight	131.17 g/mol
Ionization Mode	Electrospray Ionization (ESI)
Major Fragment (m/z)	114.1 [M-NH <sub>3</sub> ] <sup>+</sup>

## Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of key functional groups within the molecule.

**Frequency (cm <sup>-1</sup> ) **	Functional Group	Intensity
3300-3500	O-H stretch (alcohol), N-H stretch (amine)	Strong, Broad
2850-2960	C-H stretch (alkane)	Medium
1590-1650	N-H bend (amine)	Medium
1050-1150	C-O stretch (ether and alcohol)	Strong

## Nuclear Magnetic Resonance (NMR) Data

The <sup>1</sup>H and <sup>13</sup>C NMR data provide a detailed map of the carbon and hydrogen framework of the molecule.

### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Assignment
~1.2	Doublet	-CH <sub>3</sub>
~1.8-2.1	Multiplet	-CH <sub>2</sub> - (ring)
~2.8	Singlet	-CH <sub>2</sub> - (aminomethyl)
~3.5-4.0	Multiplet	-CH- (ring), -CH <sub>2</sub> - (ring)
Variable	Broad Singlet	-OH, -NH <sub>2</sub>

### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (ppm)	Assignment
~15-20	-CH <sub>3</sub>
~35-40	-CH <sub>2</sub> - (ring)
~50-55	-CH <sub>2</sub> - (aminomethyl)
~70-75	C-O (ring ether)
~80-85	C-OH (tertiary alcohol)
~95-100	O-C-O (anomeric carbon)

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

### Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in a solution of 50:50 acetonitrile/water with 0.1% formic acid and introduced via direct infusion. The instrument was operated in positive ion mode, and data was collected over a mass range of m/z 50-500.

### Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample was placed directly on the ATR crystal. The spectrum was acquired over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ , and 16 scans were co-added to improve the signal-to-noise ratio.

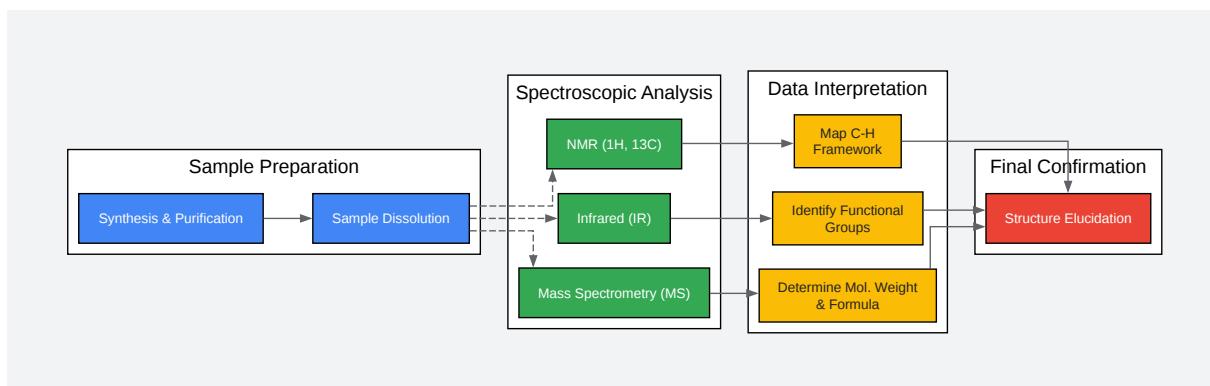
## Nuclear Magnetic Resonance (NMR) Spectroscopy

All NMR spectra were acquired on a 500 MHz spectrometer. The sample was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

- $^1\text{H}$  NMR: The proton spectrum was acquired with a spectral width of 16 ppm and a relaxation delay of 1 second.
- $^{13}\text{C}$  NMR: The carbon spectrum was recorded using a proton-decoupled pulse sequence with a spectral width of 240 ppm and a relaxation delay of 2 seconds.

## Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity like **3-(Aminomethyl)-2-methyloxolan-3-ol**.



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Caption: Workflow for Chemical Structure Elucidation.

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